molecular formula C6H7N3S B8698043 6-Methylpyrazolo[5,1-b]thiazol-7-amine

6-Methylpyrazolo[5,1-b]thiazol-7-amine

Cat. No.: B8698043
M. Wt: 153.21 g/mol
InChI Key: YPBOBABUOKFUBX-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[5,1-b]thiazol-7-amine is a useful research compound. Its molecular formula is C6H7N3S and its molecular weight is 153.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

6-methylpyrazolo[5,1-b][1,3]thiazol-7-amine

InChI

InChI=1S/C6H7N3S/c1-4-5(7)6-9(8-4)2-3-10-6/h2-3H,7H2,1H3

InChI Key

YPBOBABUOKFUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CSC2=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone (1.02 g, 5.66 mmol) and a 5N aqueous solution of hydrochloric acid (23.8 mL) was cooled to 0° C., and an aqueous (1.5 mL) solution of sodium nitrite (781 mg, 11.3 mmol) was added. This reaction mixture was stirred at 0° C. for two hours, then, warmed to room temperature, and further stirred at room temperature over one day and night. A 5N aqueous solution of sodium hydroxide was added to the mixture so that the solution became basic, and a produced blue solid was filtered and washed with a small amount of water. The obtained blue solid was dissolved in a 2N aqueous solution of hydrochloric acid (22 mL), zinc powder (370 mg, 5.66 mmol) was added thereto, and the mixture was stirred at room temperature for 15 minutes. To the mixture, zinc powder (370 mg, 5.66 mmol) was added again, and the mixture was stirred at room temperature for one hour. The insoluble matters were filtered off and then a 5N aqueous solution of sodium hydroxide was added to the filtrate at 0° C. for neutralization. A substance of interest was extracted with ethyl acetate, and the organic layer washed with brine, and dried over magnesium sulfate. The mixture was filtered to yield a filtrate, and the solvent was distilled off under reduced pressure, and the obtained solid was dried to obtain 605.8 mg (3.95 mmol) of the title compound.
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
370 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step Three
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23.8 mL
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solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
781 mg
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Five
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
22 mL
Type
solvent
Reaction Step Six
Name
Quantity
370 mg
Type
catalyst
Reaction Step Six

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